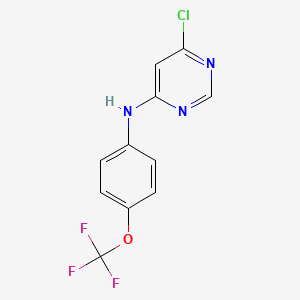
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene, also known as BBNE, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In
作用机制
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene acts as a photoaffinity probe, which means that it can be activated by light to form a covalent bond with its target protein. This allows researchers to selectively label and isolate specific proteins for further study. This compound has been shown to bind to the transmembrane domain of GPCRs, which can provide valuable insights into their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal impact on cellular function and viability, making it a useful tool for studying biological processes without disrupting normal cellular activity. However, it is important to note that this compound is a potentially hazardous chemical and should be handled with care.
实验室实验的优点和局限性
One of the main advantages of using 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in lab experiments is its ability to selectively label and isolate specific proteins for further study. Additionally, this compound has a high binding affinity for its target proteins, which allows for precise and accurate labeling. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in scientific research. One potential application is in the study of GPCR signaling pathways, which play a crucial role in many physiological processes. Additionally, this compound could be used to investigate the role of specific proteins in disease states, such as cancer. Further research is needed to fully explore the potential applications of this compound in scientific research.
In conclusion, this compound is a valuable tool for investigating various biological processes, particularly in the study of GPCRs. Its unique structure and photoaffinity properties make it a useful tool for selectively labeling and isolating specific proteins for further study. However, its potential toxicity must be taken into consideration when using this compound in lab experiments. Further research is needed to fully explore the potential applications of this compound in scientific research.
科学研究应用
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has been used in various scientific research studies to investigate biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand interactions. This compound has been shown to be a valuable tool for studying the function of G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes.
属性
IUPAC Name |
1-[(E)-2-nitrobut-1-enyl]-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-16(18(19)20)12-14-8-10-17(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORWFOXJSEZOZ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


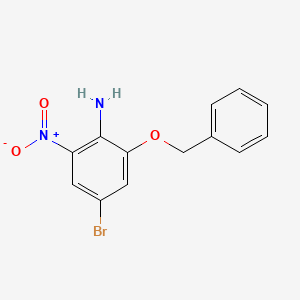
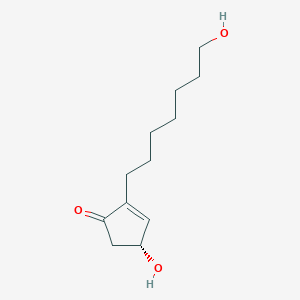
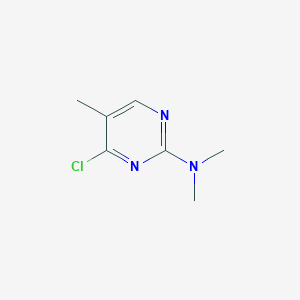


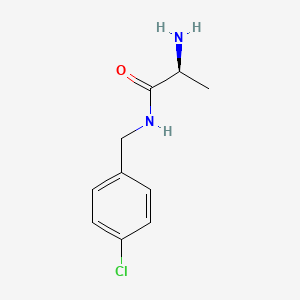
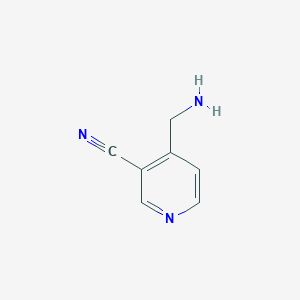
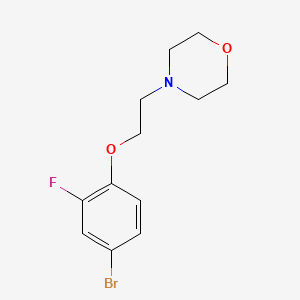
![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)
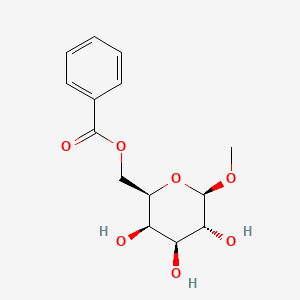

![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)
